molecular formula C9H5F3N2O2 B8349482 5-Methyl-2-nitro-4-trifluoromethylbenzonitrile

5-Methyl-2-nitro-4-trifluoromethylbenzonitrile

Cat. No.: B8349482
M. Wt: 230.14 g/mol
InChI Key: ASAZLQODWTWZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-nitro-4-trifluoromethylbenzonitrile is a useful research compound. Its molecular formula is C9H5F3N2O2 and its molecular weight is 230.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

5-methyl-2-nitro-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F3N2O2/c1-5-2-6(4-13)8(14(15)16)3-7(5)9(10,11)12/h2-3H,1H3

InChI Key

ASAZLQODWTWZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-5-methyl-2-nitro-4-trifluoromethyl-benzene from step 2 (49.80 g, 175 mmol) and copper(I) cyanide (16.5 g, 184 mmol) in 1-methyl-2-pyrrolidone (NMP) (180 mL) was heated up to 150° C. and stirred for 30 min under nitrogen atmosphere. The mixture was cooled to 23° C. and poured into 1 N HCl, extracted with TBME, washed with brine and dried over Na2SO4. Removal of the solvent in vacuum left a brown oil, which was purified by silica gel column chromatography with heptane/ethyl acetate 4:1→2:1 to give the title compound as a light yellow solid (35.48 g, 88%). MS (EI) 230.1 [M].
Quantity
49.8 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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